molecular formula C10H12N2O2S B1342234 2-Thiomorpholinoisonicotinic acid CAS No. 884507-29-3

2-Thiomorpholinoisonicotinic acid

Cat. No.: B1342234
CAS No.: 884507-29-3
M. Wt: 224.28 g/mol
InChI Key: DDAWRDLRTZFVHD-UHFFFAOYSA-N
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Description

2-Thiomorpholinoisonicotinic acid is a heterocyclic compound with the molecular formula C10H12N2O2S. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position is replaced by a thiomorpholine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholinoisonicotinic acid typically involves the reaction of isonicotinic acid with thiomorpholine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinoisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiomorpholinoisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiomorpholinoisonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiomorpholine ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the isonicotinic acid moiety and the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-thiomorpholin-4-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAWRDLRTZFVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594601
Record name 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-29-3
Record name 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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